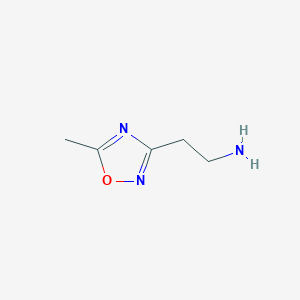
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine can be achieved through various methods. One efficient approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the preparation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Molecular Structure Analysis
The molecular structure of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine consists of a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The oxadiazole ring system exists in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole. These regioisomers exhibit variations in properties due to differences in electronic environments, allowing them to be utilized in various applications such as material science, medicinal chemistry, and high-energy molecules .
Chemical Reactions Analysis
The chemical reactions involving 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine depend on its substituents and functional groups. For example, it can undergo annulation reactions, desulfurization, and intramolecular rearrangements. In one specific case, the compound was reacted with 4-chlorobenzoic acid to yield a product with a maximum yield of 94% .
Physical And Chemical Properties Analysis
Scientific Research Applications
Overview of Oxadiazole Derivatives
Oxadiazole, a heterocyclic compound containing two nitrogen atoms and one oxygen atom within a five-membered ring, has been recognized for its versatile pharmacological activities. Specifically, 1,2,4-oxadiazole derivatives, closely related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine, are known for their potential in medicinal chemistry due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity through interactions with biomacromolecules, leading to a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).
Therapeutic Potency of Oxadiazole Derivatives
The structural uniqueness of the 1,3,4-oxadiazole ring, a variant of the oxadiazole family, contributes to effective binding with various enzymes and receptors in biological systems. This binding is facilitated through numerous weak interactions, leading to a spectrum of bioactivities. Oxadiazole derivatives, particularly those with the 1,3,4-oxadiazole structure, have been extensively studied and used in the treatment of various ailments. Their contributions to medicinal chemistry span across multiple therapeutic categories, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more (Verma et al., 2019).
Synthetic and Chemical Aspects
The synthesis of 1,3,4-oxadiazole and its derivatives has been a focal point in research, driven by its significant role in developing new medicinal species. Innovative methods for the synthesis of these derivatives have been explored to meet the demands of treating numerous diseases. The advancements in this field over the past 15 years highlight the importance of these compounds in the pharmaceutical industry (Nayak & Poojary, 2019).
Antiparasitic Applications
Oxadiazole rings, including the 1,2,4- and 1,3,4-oxadiazoles, have been identified as valuable scaffolds in the design and synthesis of new drugs targeting parasitic infections. The unique properties of these compounds, such as their aromaticity and reactivity, significantly impact their interactions with biological receptors, making them potent candidates for antiparasitic drug development (Pitasse-Santos et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)8-9-4/h2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLOHWGMUMUSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
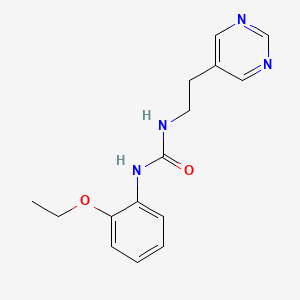
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)
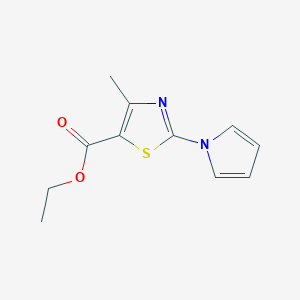
![[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B2835008.png)

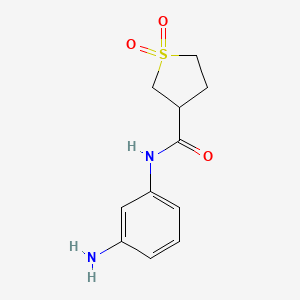

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)
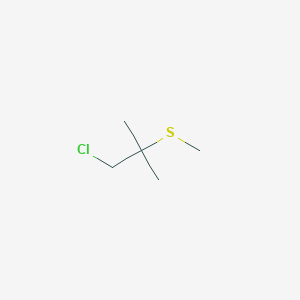

![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)
![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)